2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid
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Overview
Description
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique azetidine ring structure, which is substituted with a phenyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the azetidine intermediate.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the azetidine ring to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phenyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and phenyl group allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
- 2-[bis[(2-Methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- 2-[2-aminoethyl-[(2-Methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Uniqueness
Compared to similar compounds, 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid is unique due to its azetidine ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group further enhances its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal applications.
This compound’s unique combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRMIZUDZHCAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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